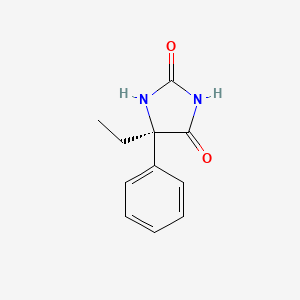

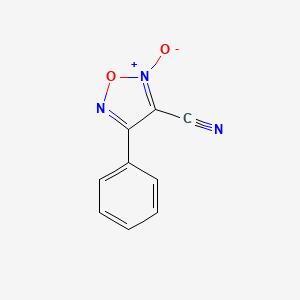

(-)-5-Ethyl-5-phenylhydantoin

描述

(-)-5-Ethyl-5-phenylhydantoin, also known as this compound, is a useful research compound. Its molecular formula is C₁₁H₁₂N₂O₂ and its molecular weight is 204.23. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(5R)-5-ethyl-5-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-11(8-6-4-3-5-7-8)9(14)12-10(15)13-11/h3-7H,2H2,1H3,(H2,12,13,14,15)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTWZFJEMMUFLC-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318028 | |

| Record name | (-)-Nirvanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65567-32-0 | |

| Record name | (-)-Nirvanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65567-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-5-phenylhydantoin, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065567320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Nirvanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (�±)-Nirvanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-ETHYL-5-PHENYLHYDANTOIN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97HJB0TU3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What is the primary metabolic pathway of (-)-5-ethyl-5-phenylhydantoin in humans?

A1: Research indicates that this compound undergoes stereoselective aromatic hydroxylation, primarily to 5-(4-hydroxyphenyl)-5-ethylhydantoin (4-OH-PEH) in humans. [] This metabolic pathway is under pharmacogenetic control, specifically influenced by the individual's ability to metabolize mephenytoin. []

Q2: How does the metabolism of this compound differ from that of its racemic mixture, Nirvanol?

A2: While this compound undergoes minimal metabolism, Nirvanol, the racemic mixture, exhibits more extensive metabolism. [] This difference highlights the importance of stereochemistry in drug metabolism.

Q3: Does ethanol consumption impact the metabolism of mephenytoin, and consequently, the formation of this compound?

A3: Studies in dogs indicate that acute ethanol intoxication can significantly increase the systemic availability of orally administered mephenytoin. [] This increase is attributed to reduced presystemic elimination and a decrease in the formation of metabolites, including this compound (Nirvanol) and 4-hydroxymephenytoin. []

Q4: Is there evidence suggesting a link between the metabolism of this compound and mephenytoin in humans?

A4: Research suggests a strong correlation between the metabolism of this compound and mephenytoin in humans. Studies indicate that individuals classified as poor metabolizers of mephenytoin also exhibit minimal metabolism of this compound, primarily excreting it unchanged in urine. [] This observation points towards a shared metabolic pathway, likely involving the cytochrome P450 enzyme, CYP2C19. []

Q5: Are there any specific structural modifications that enhance the activity of 5-ethyl-5-phenylhydantoin derivatives against certain seizure types?

A6: Yes, research shows that 1,3-bis(methoxymethyl)-5,5-diphenylhydantoin and 3-acetoxymethyl-5-ethyl-5-phenylhydantoin demonstrate good activity against maximal electroshock seizures. [] Additionally, 3-methoxymethyl-5-ethyl-5-phenylhydantoin displays efficacy against both maximal electroshock and pentylenetetrazole-induced seizures. []

Q6: What analytical techniques are commonly employed to quantify this compound and its metabolites in biological samples?

A7: Gas chromatography (GC) [, , , , ] and liquid chromatography (LC), often coupled with mass spectrometry (MS) [, , , ], are commonly used to quantify this compound and its metabolites in biological samples like plasma and urine. These techniques allow for sensitive and specific detection of the compound and its metabolites.

Q7: What are some challenges in the analysis of this compound and its metabolites, and how are they addressed?

A8: Accurately quantifying this compound and its metabolites can be challenging due to their relatively low concentrations in biological matrices and potential interferences from other compounds. To address these challenges, researchers employ various sample preparation techniques, such as liquid-liquid extraction or solid-phase extraction, to isolate and concentrate the analytes of interest. [, , ]

Q8: What is "Nirvanol disease", and why is it relevant to the study of this compound?

A9: "Nirvanol disease" refers to a syndrome characterized by fever, rash, and eosinophilia that was observed in patients treated with Nirvanol, the racemic mixture of 5-ethyl-5-phenylhydantoin. [, , , , , ] This adverse effect, primarily attributed to the (-)-enantiomer, led to the discontinuation of Nirvanol as a therapeutic agent.

Q9: Despite its toxicity, why is this compound still relevant in contemporary research?

A10: Despite its past association with toxicity, this compound remains a valuable tool in research, particularly in the field of pharmacogenetics. Its use as a probe drug helps elucidate the genetic polymorphism of drug-metabolizing enzymes, specifically CYP2C19. [, ] This information contributes to a better understanding of interindividual variations in drug response and personalized medicine approaches.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1139753.png)

![(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1139754.png)